2H-1-Benzopyran-2-one, 5,7,8-trimethyl-4-(4-morpholinylmethyl)-
Overview
Description
2H-1-Benzopyran-2-one, 5,7,8-trimethyl-4-(4-morpholinylmethyl)- is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of three methyl groups and a morpholinylmethyl group attached to the benzopyran core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 5,7,8-trimethyl-4-(4-morpholinylmethyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzopyran Core: This can be achieved through a Knoevenagel condensation reaction between a suitable aldehyde and a compound containing an active methylene group.
Introduction of Methyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate can introduce the methyl groups at the desired positions.
Attachment of the Morpholinylmethyl Group: This step may involve a nucleophilic substitution reaction where a morpholine derivative reacts with a suitable leaving group on the benzopyran core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzopyran core, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Functionalized benzopyran derivatives with various substituents.
Scientific Research Applications
2H-1-Benzopyran-2-one, 5,7,8-trimethyl-4-(4-morpholinylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 5,7,8-trimethyl-4-(4-morpholinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
- 2H-1-Benzopyran-2-one, 7-methoxy-
- 2H-1-Benzopyran-2-one, 7-methyl-
- 2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-
Comparison:
- Structural Differences: The presence of different substituents such as methoxy, methyl, or morpholinylmethyl groups.
- Biological Activity: Variations in biological activity due to differences in molecular structure.
- Chemical Properties: Differences in reactivity and stability based on the nature and position of substituents.
2H-1-Benzopyran-2-one, 5,7,8-trimethyl-4-(4-morpholinylmethyl)- stands out due to its unique combination of substituents, which may confer distinct chemical and biological properties compared to other benzopyran derivatives.
Properties
IUPAC Name |
5,7,8-trimethyl-4-(morpholin-4-ylmethyl)chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-11-8-12(2)16-14(10-18-4-6-20-7-5-18)9-15(19)21-17(16)13(11)3/h8-9H,4-7,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKAQYWOYZSWKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1C)CN3CCOCC3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201183297 | |
Record name | 5,7,8-Trimethyl-4-(4-morpholinylmethyl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201183297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26665961 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
844648-14-2 | |
Record name | 5,7,8-Trimethyl-4-(4-morpholinylmethyl)-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844648-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7,8-Trimethyl-4-(4-morpholinylmethyl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201183297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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